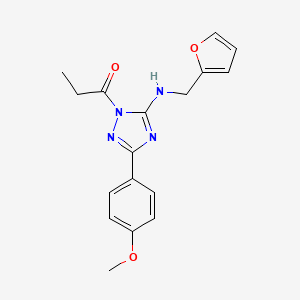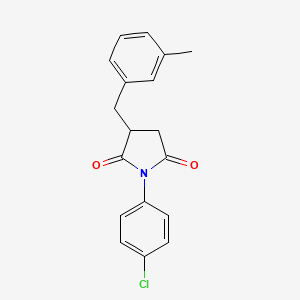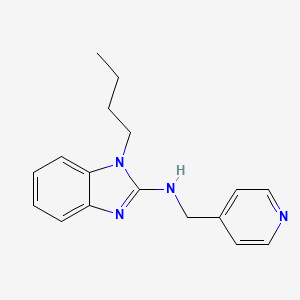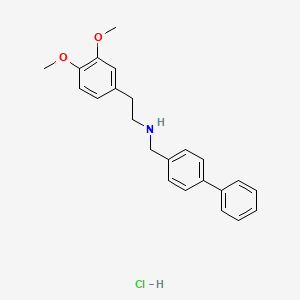
N-(2-furylmethyl)-3-(4-methoxyphenyl)-1-propionyl-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
N-(2-furylmethyl)-3-(4-methoxyphenyl)-1-propionyl-1H-1,2,4-triazol-5-amine, commonly known as FMPTA, is a chemical compound that has gained attention due to its potential applications in scientific research. FMPTA has been found to possess a range of biochemical and physiological effects, making it a promising tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of FMPTA involves its inhibition of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2, FMPTA reduces the production of prostaglandins, leading to a decrease in these processes. Additionally, FMPTA has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
FMPTA has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit COX-2 activity, reduce the production of prostaglandins, and induce cell cycle arrest and apoptosis in cancer cells. Additionally, FMPTA has been found to regulate blood pressure and vascular function by modulating the production of nitric oxide, a molecule involved in the regulation of blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPTA has several advantages for use in lab experiments. It has been found to be a potent and selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological processes. Additionally, FMPTA has been shown to possess anti-cancer properties, making it a promising agent for studying cancer biology. However, FMPTA also has some limitations. It has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, the potential toxicity of FMPTA must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for the use of FMPTA in scientific research. One potential application is in the study of the role of COX-2 in inflammation and pain. FMPTA could be used to investigate the effects of COX-2 inhibition on these processes and could potentially lead to the development of new anti-inflammatory and analgesic drugs. Additionally, FMPTA could be further studied as a potential anti-cancer agent, with a focus on its mechanisms of action and potential therapeutic applications. Finally, the development of new derivatives of FMPTA with improved solubility and selectivity could expand its potential uses in scientific research.
Aplicaciones Científicas De Investigación
FMPTA has been used in various scientific studies due to its potential applications in research. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. FMPTA has also been shown to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer agent. Additionally, FMPTA has been used to study the role of COX-2 in the regulation of blood pressure and vascular function.
Propiedades
IUPAC Name |
1-[5-(furan-2-ylmethylamino)-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-3-15(22)21-17(18-11-14-5-4-10-24-14)19-16(20-21)12-6-8-13(23-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSDOTJALHHXBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)OC)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-N'-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}urea](/img/structure/B4200083.png)
![N-1,3-benzodioxol-5-yl-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4200089.png)


![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4200112.png)
![N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4200113.png)
![4-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200125.png)
![3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B4200135.png)
![N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B4200138.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4200151.png)
![methyl 3-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4200159.png)
![2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4200173.png)
